molecular formula C15H13FN2O2 B2457408 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione CAS No. 2380071-61-2

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione

Cat. No.: B2457408
CAS No.: 2380071-61-2
M. Wt: 272.279
InChI Key: WKBVAPOLNSPQFD-UHFFFAOYSA-N
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Description

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with but-2-ynyl, fluoro, and prop-2-enyl groups

Preparation Methods

The synthesis of 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Substituents: The but-2-ynyl, fluoro, and prop-2-enyl groups are introduced through various substitution reactions. For instance, the fluoro group can be introduced via electrophilic fluorination, while the but-2-ynyl and prop-2-enyl groups can be added through alkylation reactions using suitable alkyl halides.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline dione derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted quinazoline derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Material Science: It is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets may vary depending on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione can be compared with other quinazoline derivatives such as:

    4-Anilinoquinazolines: Known for their use as tyrosine kinase inhibitors in cancer therapy.

    2,4-Dioxoquinazolines: Studied for their potential antiviral and antibacterial activities.

    Fluoroquinazolines: Explored for their enhanced biological activity due to the presence of the fluoro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

1-but-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-3-5-9-17-13-7-6-11(16)10-12(13)14(19)18(8-4-2)15(17)20/h4,6-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBVAPOLNSPQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(C=C(C=C2)F)C(=O)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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